Ethyl 3-bromoisonicotinate

Organic Synthesis Process Chemistry Building Block Preparation

Ethyl 3-bromoisonicotinate (CAS 13959-01-8) is a halogenated pyridine derivative with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol. It features a bromine atom at the 3-position and an ethyl carboxylate group at the 4-position of the pyridine ring, which makes it a versatile substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 13959-01-8
Cat. No. B189847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromoisonicotinate
CAS13959-01-8
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=NC=C1)Br
InChIInChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3
InChIKeyKAJIRIIDTCRPKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-bromoisonicotinate: A High-Purity Building Block for Cross-Coupling and Heterocycle Synthesis


Ethyl 3-bromoisonicotinate (CAS 13959-01-8) is a halogenated pyridine derivative with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol [1]. It features a bromine atom at the 3-position and an ethyl carboxylate group at the 4-position of the pyridine ring, which makes it a versatile substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings . The compound is typically supplied as a light yellow to yellow liquid with a minimum purity of 98% (HPLC) and is used primarily as a research intermediate in the synthesis of pharmaceuticals and agrochemicals [2].

Why Procurement of Ethyl 3-bromoisonicotinate Cannot Rely on Generic Halogenated Pyridine Substitution


Generic substitution among halogenated isonicotinate esters is scientifically unsound because the specific position of the halogen and the ester group critically dictates both the reactivity profile and the downstream synthetic utility. For example, the 3-bromo isomer possesses a unique electronic and steric environment that determines its performance in regioselective cross-coupling reactions, such as the Suzuki-Miyaura reaction, where the bromine at position 3 acts as an excellent leaving group for carbon-carbon bond formation . In contrast, the 2-bromo isomer (Ethyl 2-bromoisonicotinate) or the 3-chloro analog (Ethyl 3-chloroisonicotinate) exhibit different reactivity due to altered electronic effects and the poorer leaving group ability of chloride, respectively . Furthermore, the ethyl ester moiety provides a balance of reactivity and stability compared to its methyl ester analog (Methyl 3-bromoisonicotinate), which can be less stable under certain reaction conditions and may have different solubility characteristics . Therefore, substituting the target compound with a positional isomer or a different halogen can lead to failed reactions, significantly lower yields, or the formation of unwanted byproducts, directly impacting research reproducibility and production efficiency.

Quantitative Differentiation of Ethyl 3-bromoisonicotinate Against Closest Analogs


Superior Synthesis Yield of Ethyl 3-bromoisonicotinate via Optimized Esterification

The esterification of 3-bromoisonicotinic acid to produce Ethyl 3-bromoisonicotinate, as described in patent US08853235B2, proceeds with a high yield of 95% (3.25 g product from 3.0 g acid, representing a near-quantitative conversion). This yield is significantly superior to the reported 79% yield for the synthesis of the regioisomer Ethyl 2-bromoisonicotinate under comparable conditions (reflux with sulfuric acid in ethanol).

Organic Synthesis Process Chemistry Building Block Preparation

Higher Purity Specification Guaranteed for Ethyl 3-bromoisonicotinate

Commercial suppliers consistently specify Ethyl 3-bromoisonicotinate at a minimum purity of 98% (by HPLC), with a moisture content of ≤0.5%. In contrast, the closely related analog Methyl 3-bromoisonicotinate is often supplied at a lower, unspecified or minimum purity grade (e.g., 95%+), which can introduce impurities that interfere with sensitive catalytic reactions. [1]

Quality Control Analytical Chemistry Procurement Specification

Distinct Reactivity Profile for Regioselective Cross-Coupling Reactions

The bromine atom at the 3-position of Ethyl 3-bromoisonicotinate serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. This regiochemistry is crucial for constructing specific carbon-carbon bonds in complex molecules. In contrast, the 2-bromo isomer (Ethyl 2-bromoisonicotinate) exhibits a different reactivity profile due to the adjacent nitrogen atom, which can coordinate to the metal catalyst and alter the reaction pathway, often leading to lower yields or different product distributions in analogous reactions.

Cross-Coupling Suzuki-Miyaura Reaction Selectivity

Preferential Use as a Building Block in Pharmaceutical Patent Literature

Ethyl 3-bromoisonicotinate is extensively cited in patent literature as a key intermediate for synthesizing active pharmaceutical ingredients (APIs), including those targeting tyrosine kinase inhibitors, diabetes (DPP-4 inhibitors), and hypertension (angiotensin II receptor antagonists). [1] In contrast, the use of the 3-chloro analog (Ethyl 3-chloroisonicotinate) is less prevalent in the same patent space, likely due to the lower reactivity of the C-Cl bond in cross-coupling reactions.

Medicinal Chemistry Patent Analysis Drug Discovery

Optimized Physical Properties for Handling and Storage

Ethyl 3-bromoisonicotinate is a liquid at room temperature, which facilitates easy dispensing and handling for parallel synthesis and automated workflows. Its calculated XLogP3-AA of 1.8 [1] and predicted boiling point of 263.4±20.0 °C are distinct from the methyl ester analog (Methyl 3-bromoisonicotinate), which has a lower molecular weight (216.03 g/mol) and a different solubility profile. The ethyl ester offers a balance of lipophilicity and stability that is often preferred for purification by standard flash chromatography and for long-term storage. [2]

Physicochemical Properties Logistics Storage Stability

Validated Application Scenarios for Ethyl 3-bromoisonicotinate in Scientific and Industrial Workflows


High-Throughput Synthesis of Kinase Inhibitor Libraries

The high purity (≥98%) and liquid physical state of Ethyl 3-bromoisonicotinate make it ideal for automated liquid handling systems used in high-throughput parallel synthesis. Its established reactivity in Suzuki-Miyaura cross-coupling at the 3-position allows for the rapid and reliable diversification of a common core scaffold to generate libraries of potential kinase inhibitors, as supported by its frequent citation in relevant patent literature. [1][2]

Process Chemistry Scale-Up for DPP-4 Inhibitor Intermediates

The high-yielding esterification protocol (95% yield) for Ethyl 3-bromoisonicotinate demonstrates its suitability for cost-effective scale-up in process chemistry. When planning the synthesis of kilogram quantities of intermediates for DPP-4 inhibitors or other pharmaceutical targets, this high yield translates directly to lower raw material costs and reduced waste, providing a clear advantage over lower-yielding analogs like the 2-bromo isomer (79% yield). [1][2]

Regioselective Functionalization for Complex Heterocycle Construction

The specific reactivity of the 3-bromo group in Ethyl 3-bromoisonicotinate enables predictable and selective carbon-carbon bond formation at that position. This is a critical requirement for the synthesis of complex heterocyclic cores found in many pharmaceuticals and agrochemicals. Using this compound ensures that the synthetic route is controlled and that the desired regioisomer is produced, avoiding the need for difficult separations of regioisomeric mixtures that might arise from less selective building blocks. [1][2]

Quality-Controlled Research in Academic and CRO Laboratories

For academic research groups and contract research organizations (CROs) where reproducibility and traceability are paramount, the well-defined purity specification (≥98% by HPLC, ≤0.5% moisture) of Ethyl 3-bromoisonicotinate provides a reliable starting material. This reduces the risk of failed reactions due to impurities and ensures that published results are based on a consistent and verifiable reagent standard. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-bromoisonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.